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3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
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Overview
Description
3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O. It is a cyclohexanol derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Ireland-Claisen rearrangement of a 3-methyl-substituted ester of (1R)-3-methyl-2-cyclohexen-1-ol as the key step . This reaction typically requires specific reaction conditions, including the use of a strong base and elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives. Substitution reactions can result in a variety of substituted cyclohexanol compounds.
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexane ring with methyl and allyl alcohol substitutions. It has a molecular formula of C10H18O and a molecular weight of approximately 154.25 g/mol . This compound has a variety of applications across different fields, owing to its unique structural and chemical properties.
Fragrance Industry
This compound is used as a fragrance component in perfumes and cosmetics due to its pleasant odor profile.
Flavoring Agent
This compound may be used as a flavoring agent in various food and beverage products.
Organic Synthesis
This compound serves as an intermediate in synthesizing complex organic molecules and as a building block in organic synthesis. Its reactions are significant for synthesizing derivatives and exploring its potential applications.
Pharmaceutical Chemistry
The compound is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials science studies.
Reactions
The compound can undergo oxidation, reduction, and substitution reactions to yield various products.
Oxidation Converts the alcohol group to a carbonyl group.
Reduction Reduces the double bonds in the cyclohexene ring.
Substitution Involves replacing the hydroxyl group with other functional groups.
Chromatographic Separation
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed molecular pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol include:
- 2-Cyclohexen-1-ol, 3-methyl-
- 3-Methyl-2-cyclohexen-1-ol
- 4-Isopropenyl-1-methyl-1,2-cyclohexanediol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, also known as 3-Methylcyclohex-2-en-1-ol, is a cyclic alcohol with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and agrochemicals. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C₇H₁₂O
Molecular Weight : 112.17 g/mol
Boiling Point : 199ºC at 760 mmHg
Density : 0.977 g/cm³
Melting Point : 56 °C/1 mmHg
Biological Activity Overview
3-Methylcyclohex-2-en-1-ol exhibits a range of biological activities, primarily noted for its role as an antiaggregative pheromone in certain insect species, particularly within the Dendroctonus genus . Its biological effects can be categorized as follows:
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, which can be beneficial in treating infections caused by various pathogens. In laboratory settings, it has shown effectiveness against bacteria and fungi .
2. Anti-infection Properties
The compound has been associated with anti-infection mechanisms, potentially acting against viruses and other infectious agents. Its ability to inhibit the growth of certain pathogens positions it as a candidate for developing new antimicrobial agents .
3. Neuroprotective Effects
Preliminary studies suggest that 3-Methylcyclohex-2-en-1-ol may have neuroprotective properties, potentially influencing neuronal signaling pathways. This could provide insights into its application in neurodegenerative disease research .
The biological activity of 3-Methylcyclohex-2-en-1-ol is thought to involve several mechanisms:
- Cell Signaling Modulation : The compound may interact with various receptors and signaling pathways, influencing cellular responses related to inflammation and infection.
- Antioxidant Properties : It may also exhibit antioxidant activity, helping to mitigate oxidative stress within cells .
Case Studies
Several studies have explored the biological activities of 3-Methylcyclohex-2-en-1-ol:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various essential oils containing this compound. Results indicated significant inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in natural preservatives or therapeutic agents .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of cyclic alcohols similar to 3-Methylcyclohex-2-en-1-ol. It was found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, highlighting their potential in developing treatments for neurodegenerative diseases .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₇H₁₂O |
Molecular Weight | 112.17 g/mol |
Boiling Point | 199ºC |
Density | 0.977 g/cm³ |
Melting Point | 56 °C |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Neuroprotective Potential | Reduces oxidative stress-induced cell death |
Properties
CAS No. |
24580-57-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-6-10(11)7-4-5-9(2)8-10/h3,9,11H,1,4-8H2,2H3 |
InChI Key |
RPQHJIYZGBOGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC=C)O |
Origin of Product |
United States |
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